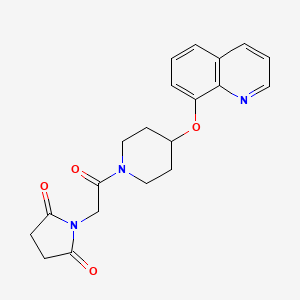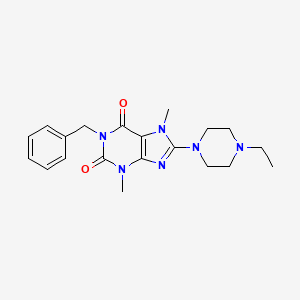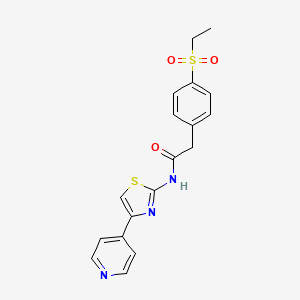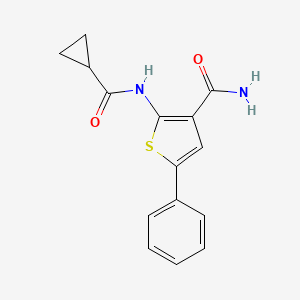
1-(2-氧代-2-(4-(喹啉-8-氧基)哌啶-1-基)乙基)吡咯烷-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a quinoline moiety linked to a piperidine ring, which is further connected to a pyrrolidine-2,5-dione structure
科学研究应用
1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
作用机制
Target of Action
The compound “1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione” is a complex molecule that contains a quinoline and a pyrrolidine-2,5-dione moiety. Quinoline derivatives are known to have various biological activities, including antimalarial, antibacterial, and anticancer effects . Pyrrolidine-2,5-diones have been reported to show anticonvulsant activity .
Mode of Action
Quinoline derivatives often interact with dna and enzymes, while pyrrolidine-2,5-diones might interact with ion channels or receptors in the nervous system .
Biochemical Pathways
Without specific studies on “1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione”, it’s difficult to determine the exact biochemical pathways this compound affects. Based on the known activities of similar compounds, it might be involved in pathways related to dna synthesis, bacterial growth, or neuronal signaling .
Pharmacokinetics
Both quinoline and pyrrolidine-2,5-dione moieties are often well absorbed and metabolized in the body .
Result of Action
Similar compounds can cause dna damage, inhibit bacterial growth, or modulate neuronal activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which is then reacted with piperidine under specific conditions to form the intermediate. This intermediate is subsequently coupled with pyrrolidine-2,5-dione through a series of condensation and cyclization reactions. The reaction conditions often involve the use of organic solvents such as acetonitrile or dimethylformamide, and catalysts like triethylamine or methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
化学反应分析
Types of Reactions
1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the quinoline or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives of the compound .
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety, are well-known for their antimalarial properties.
Piperidine Derivatives: Compounds such as piperine and piperidine-based drugs are known for their wide range of biological activities.
Pyrrolidine-2,5-dione Derivatives: Compounds like thalidomide and lenalidomide, which contain the pyrrolidine-2,5-dione structure, are used in cancer therapy .
Uniqueness
1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is unique due to its combination of three distinct pharmacophores: quinoline, piperidine, and pyrrolidine-2,5-dione. This unique structure allows it to interact with multiple molecular targets, potentially leading to a broad spectrum of biological activities .
属性
IUPAC Name |
1-[2-oxo-2-(4-quinolin-8-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-17-6-7-18(25)23(17)13-19(26)22-11-8-15(9-12-22)27-16-5-1-3-14-4-2-10-21-20(14)16/h1-5,10,15H,6-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGCOGQODDEDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride](/img/structure/B2590003.png)

![6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2590005.png)
![2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2590006.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2590008.png)
![N-cyclohexyl-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590012.png)

![3-(3-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2590016.png)

![(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol](/img/structure/B2590018.png)
![3-Tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2590020.png)

